Positional Isomerism: 4-Pyridinyl vs. 3-Pyridinyl
The 4-pyridinyl isomer (CAS 90871-45-7) is a distinct chemical entity from its 3-pyridinyl analog (CAS 90871-44-6). This positional difference on the pyridine ring alters the electron density and potential for coordination or hydrogen bonding, which can be crucial for biological activity. While direct comparative activity data for this specific pair is not publicly available, class-level inference from studies on related triazoles indicates that such positional isomerism leads to quantifiable differences in potency against biological targets [1].
| Evidence Dimension | Molecular Identity and Structure |
|---|---|
| Target Compound Data | 4-pyridinyl isomer; InChIKey: LZRLGHCSTYKCRQ-UHFFFAOYSA-N |
| Comparator Or Baseline | 3-pyridinyl isomer; CAS: 90871-44-6 [2] |
| Quantified Difference | Distinct chemical structures; not interchangeable. |
| Conditions | N/A - Structural comparison |
Why This Matters
Procurement of the correct positional isomer is non-negotiable for SAR studies, as the 3-pyridinyl and 4-pyridinyl isomers will likely have different binding affinities and biological activities.
- [1] Bayrak H, Demirbas A, Karaoglu SA, Demirbas N. Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities. Eur J Med Chem. 2009;44(3):1057-1066. doi:10.1016/j.ejmech.2008.06.019 View Source
- [2] ChemBase. 4-propyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. CAS: 90871-44-6. Available from: https://www.chembase.cn/compound/90871-44-6.html View Source
